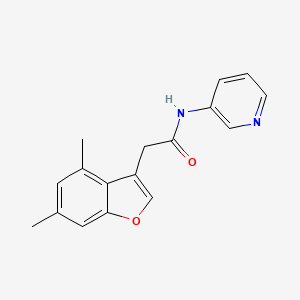

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide

Description

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with methyl groups at the 4- and 6-positions and a pyridin-3-yl group attached to the acetamide nitrogen. The pyridine moiety in this compound introduces electron-withdrawing and hydrogen-bonding capabilities, which may enhance its interaction with biological targets compared to halogen-substituted analogs.

Properties

Molecular Formula |

C17H16N2O2 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C17H16N2O2/c1-11-6-12(2)17-13(10-21-15(17)7-11)8-16(20)19-14-4-3-5-18-9-14/h3-7,9-10H,8H2,1-2H3,(H,19,20) |

InChI Key |

XFMVPOQYZYMAGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CN=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

-

Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2,4-dimethylphenol, a Friedel-Crafts acylation can be performed to introduce an acyl group, followed by cyclization to form the benzofuran ring.

-

Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This forms the intermediate 2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl chloride.

-

Coupling with Pyridine: : The final step involves coupling the intermediate with pyridine-3-amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzofuran ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products

Oxidation: Products include 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetic acid.

Reduction: Products include 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)ethylamine.

Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several significant biological activities associated with 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide:

Antimicrobial Activity

Studies indicate that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown effectiveness against various bacterial strains, including resistant strains. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

There is emerging evidence suggesting that 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide may possess anticancer properties. Preclinical studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic disorders, such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively .

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis markers. These findings suggest that it could be further developed as a therapeutic agent for cancer treatment .

- In Silico Studies : Computational studies have been conducted to assess the drug-likeness and bioavailability of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide. These studies provide insights into its pharmacokinetic properties and potential interactions with biological targets .

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Key Observations :

- Solubility : Pyridine’s basicity may improve aqueous solubility compared to halogenated analogs, which are typically more lipophilic.

- Synthetic Accessibility : Halogenated analogs (e.g., chloro and fluoro derivatives) are synthesized via nucleophilic aromatic substitution or coupling reactions, while the pyridin-3-yl variant likely requires palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Complex Acetamide Derivatives with Heterocyclic Moieties

Compounds 5k–5n from feature additional heterocyclic systems (e.g., imidazo[2,1-b]thiazole and piperazine) and demonstrate the following contrasts:

Key Differences :

- Structural Complexity : Compounds 5k–5n are larger (MW 539–573 g/mol) and incorporate multiple heterocycles, which may enhance target selectivity but complicate synthesis .

- Thermal Stability : The target compound’s simpler structure may exhibit higher thermal stability than 5k–5n, which have lower melting points (80–118°C).

- Pharmacological Potential: The imidazo[2,1-b]thiazole moiety in 5k–5n is associated with kinase inhibition, whereas benzofuran-pyridine hybrids may target different pathways, such as neurotransmitter receptors .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogs:

- Pyridine vs. Halogen Substitution : The pyridin-3-yl group’s ability to form hydrogen bonds could improve binding affinity in enzyme pockets compared to halogenated phenyl groups, which rely on hydrophobic interactions .

- Synthetic Challenges : The target compound’s synthesis may require stringent conditions due to the reactivity of the pyridine ring, whereas halogenated analogs are more straightforward to prepare .

Biological Activity

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide (often referred to as DBPA) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide

- Molecular Formula : C_{15}H_{16}N_{2}O

- Molecular Weight : 240.30 g/mol

- PubChem ID : 145972718

Synthesis

The synthesis of DBPA typically involves the reaction of 4,6-dimethylbenzofuran with pyridine derivatives under controlled conditions. The process is designed to optimize yield and purity, often utilizing green chemistry principles to minimize environmental impact.

Biological Activity Overview

DBPA has been studied for various biological activities:

Antioxidant Activity

Research indicates that DBPA exhibits significant antioxidant properties. The antioxidant activity is often assessed through assays like the ABTS radical cation decolorization assay. In comparative studies, DBPA showed a percentage inhibition similar to that of established antioxidants such as ascorbic acid, indicating its potential utility in combating oxidative stress-related diseases .

Antimicrobial Activity

DBPA has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for DBPA were found to be lower than those of conventional antibiotics, suggesting that it may serve as a potent alternative treatment .

Anti-tubercular Activity

In a study focused on anti-tubercular agents, derivatives of DBPA were synthesized and evaluated against Mycobacterium tuberculosis. Compounds derived from DBPA exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .

Case Studies

- Antioxidant Efficacy

- Antimicrobial Evaluation

- Tuberculosis Treatment

Pharmacokinetics and Toxicity Profile

In silico studies have been performed to evaluate the pharmacokinetic properties (ADMET) of DBPA. These studies indicated favorable absorption and distribution characteristics while showing no significant toxicity in human cell lines (HEK-293), which supports its potential for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzofuran precursor with a pyridyl acetamide moiety. A general approach includes:

- Step 1 : Preparation of 4,6-dimethyl-1-benzofuran-3-carboxylic acid via cyclization of substituted phenols under acidic conditions.

- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester.

- Step 3 : Amide coupling with 3-aminopyridine in a polar solvent (e.g., ethanol or DMF) at 0–5°C for 2 hours, as demonstrated in analogous acetamide syntheses .

- Optimization : Adjust reaction temperature, catalyst (e.g., piperidine for Knoevenagel-type reactions), and stoichiometry to improve yield. Monitor purity via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the benzofuran and pyridine rings. For example, the methyl groups (4,6-dimethyl) on benzofuran will show distinct singlet peaks in -NMR .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as done for structurally similar N-(chlorophenyl)acetamide derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine-containing acetamides often target enzymes or receptors).

- Assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) or cell viability assays (MTT) at concentrations ranging from 1 nM to 100 µM.

- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-treated samples.

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and how does this compare to experimental data?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR or COX-2). Focus on hydrogen bonding with the pyridyl nitrogen and hydrophobic interactions with the benzofuran methyl groups.

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability. Compare results with experimental IC50 values from enzymatic assays.

- Data Contradictions : If computational predictions suggest high affinity but experimental data show low activity, investigate solubility limitations or metabolic instability using ADMET profiling .

Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?

- Methodological Answer :

- Solubility Profiling : Test solubility in DMSO, PBS, and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation.

- Stability Studies : Conduct accelerated degradation tests under varied pH (1.2–7.4) and temperatures (25–40°C). Analyze degradation products via LC-MS.

- Case Example : If a study reports poor aqueous solubility but high cellular uptake, consider using prodrug strategies or nanoformulations to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound's efficacy?

- Methodological Answer :

- Analog Synthesis : Modify the benzofuran (e.g., replace methyl with ethyl) or pyridine (e.g., introduce electron-withdrawing groups) to create derivatives.

- Bioactivity Testing : Screen analogs against primary and secondary targets. Tabulate results (example below):

| Derivative | R1 (Benzofuran) | R2 (Pyridine) | IC50 (nM) |

|---|---|---|---|

| Parent | 4,6-dimethyl | H | 250 |

| Analog A | 4-ethyl,6-methyl | 5-fluoro | 120 |

| Analog B | 4,6-diethyl | 4-nitro | 85 |

- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer :

- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate LD50/LC50.

- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points.

- Reproducibility : Validate results across ≥3 independent experiments with technical triplicates.

Q. How can researchers validate the selectivity of this compound for a target enzyme over homologous isoforms?

- Methodological Answer :

- Panel Screening : Test against isoform-specific assays (e.g., COX-1 vs. COX-2).

- Kinetic Analysis : Determine Ki values using Lineweaver-Burk plots to assess competitive/non-competitive inhibition.

- Structural Insights : Compare docking poses with isoform crystal structures to identify selectivity-determining residues .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.